molecular formula C3H4Cl3NO B147344 Methyl 2,2,2-trichloroacetimidate CAS No. 2533-69-9

Methyl 2,2,2-trichloroacetimidate

Cat. No.: B147344
CAS No.: 2533-69-9
M. Wt: 176.42 g/mol
InChI Key: OGBINJLTBZWRRB-UHFFFAOYSA-N
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Description

Methyl 2,2,2-trichloroacetimidate is an organic compound with the chemical formula C4H5Cl3NO. It is a clear, colorless to pale yellow liquid that is soluble in various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in esterification and acylation reactions .

Preparation Methods

Methyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of 2,2,2-trichloroacetonitrile with methanol. The reaction typically involves the following steps:

Chemical Reactions Analysis

Methyl 2,2,2-trichloroacetimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include carboxylic acids, alcohols, and acyl chlorides. The major products formed from these reactions are esters, acylated compounds, and substituted derivatives .

Scientific Research Applications

Methyl 2,2,2-trichloroacetimidate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 2,2,2-trichloroacetimidate can be compared with other similar compounds such as:

    Benzyl 2,2,2-trichloroacetimidate: Used in similar esterification and acylation reactions.

    tert-Butyl 2,2,2-trichloroacetimidate: Also used as a reagent in organic synthesis.

    Trichloroacetonitrile: A precursor in the synthesis of this compound.

This compound is unique due to its specific reactivity and efficiency as a catalyst in esterification and acylation reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

methyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBINJLTBZWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236770
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2533-69-9
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Record name 2533-69-9
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Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 2,2,2-trichloroacetimidate facilitate the synthesis of bibenzimidazole oligomers and polymers? []

A1: this compound enables a simple and mild condensation reaction with bibenzimidazole units. [] This reaction offers a straightforward route to synthesize dimer, trimer, tetramer, and even polymeric structures of bibenzimidazole. [] This is particularly relevant as these oligomers and polymers are being investigated as potential conjugated chelating ligands for metallopolymer studies. []

Q2: Can you elaborate on the use of this compound in synthesizing substituted coumarin derivatives? []

A2: this compound plays a crucial role in introducing a vinyl group at the 4-position of coumarin derivatives. [] This is achieved through a palladium-catalyzed Suzuki cross-coupling reaction, where this compound acts as a coupling partner with a 4-chlorocoumarin derivative. [] The resulting vinyl-substituted coumarins are particularly interesting due to their potential biological activities and applications in materials science. []

Q3: What makes this compound a preferred reagent for the regioselective N1-methylation of 1H-tetrazoles? []

A3: this compound demonstrates excellent regioselectivity in the methylation of 1H-tetrazoles, specifically targeting the N1 nitrogen. [] This selectivity is highly valuable in medicinal chemistry and drug discovery, as it allows for the precise synthesis of N1-methylated tetrazoles, which often exhibit distinct biological profiles compared to their other regioisomers. [] The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups and further contributing to its utility in synthesizing diverse tetrazole derivatives. []

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